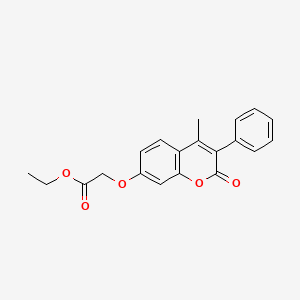

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate

Description

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a methyl group at position 4, a phenyl group at position 3, and an ethoxyacetate moiety at position 5. Its molecular formula is C₉₁₉H₁₆O₅, with a molar mass of 324.33 g/mol .

The compound is synthesized via nucleophilic substitution, where 7-hydroxy-4-methyl-2H-chromen-2-one reacts with ethyl chloroacetate in the presence of anhydrous potassium carbonate (K₂CO₃) in dry DMF. This method yields 81–82% under optimized conditions . Coumarin derivatives like this are pharmacologically significant due to their antimicrobial, anti-inflammatory, and antioxidant properties.

Properties

IUPAC Name |

ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-3-23-18(21)12-24-15-9-10-16-13(2)19(14-7-5-4-6-8-14)20(22)25-17(16)11-15/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRPSPVUDABZNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the esterification of 7-hydroxy-4-methylchromen-2-one with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired ester .

Industrial Production Methods

While specific industrial production methods for Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of photoactive materials and other specialized industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound’s chromene core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Coumarin Derivatives

Functional and Pharmacological Differences

(a) Anti-inflammatory Activity

- Cloricromene (a semisynthetic coumarin) exhibits potent anti-inflammatory effects by suppressing TNF-α, ICAM-1, and VEGF in diabetic retinopathy models .

(b) Antimicrobial Properties

- Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate derivatives, such as N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides , demonstrate antimicrobial activity against bacterial and fungal strains . The 4-methyl and 3-phenyl groups likely enhance lipophilicity, improving membrane penetration.

Biological Activity

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic compound belonging to the class of chromenes, specifically characterized by its unique chromene structure fused with an acetate moiety. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action and applications.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate is , with a molecular weight of 300.31 g/mol. Its structure includes a chromene ring system that is crucial for its biological activity.

The mechanism by which Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate exerts its biological effects involves interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which can lead to reduced inflammation and pain.

- Antioxidant Activity : It scavenges free radicals, thereby protecting cells from oxidative stress.

- Anticancer Properties : Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Antioxidant Activity

The antioxidant properties of Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate have been evaluated using various assays, including the DPPH radical scavenging assay. The compound exhibited significant antioxidant activity, with IC50 values indicating its effectiveness in neutralizing free radicals.

| Compound | IC50 (µM) |

|---|---|

| Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate | 31.52 - 198.41 |

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yloxy)acetate can inhibit the growth of various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with specific molecular pathways involved in cell cycle regulation.

Case Studies and Research Findings

- Study on Antioxidant Properties : A study published in MDPI assessed the antioxidant capacity of several flavonoid derivatives, including Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yloxy)acetate. The results indicated that this compound had a significant capacity to scavenge free radicals, contributing to its potential therapeutic applications .

- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial effects of chromene derivatives, revealing that Ethyl 2-(4-methyl-2-oxo-3-phenylichromen) showed promising results against common bacterial strains .

- Anticancer Mechanisms : A recent investigation into the anticancer effects highlighted the compound's ability to disrupt cancer cell proliferation through apoptosis induction mechanisms, emphasizing its potential as a therapeutic agent for cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.